molecular formula C25H44N4O2S B403548 7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 352443-54-0

7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B403548
CAS No.: 352443-54-0
M. Wt: 464.7g/mol
InChI Key: USQCEJLAABGONJ-UHFFFAOYSA-N
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Description

7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with the molecular formula C25H44N4O2S and a molecular weight of 464.719 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of a purine derivative with hexadecyl and isopropylsulfanyl groups. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine ring, followed by the addition of the alkylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

IUPAC Name

7-hexadecyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-21-22(26-25(29)32-20(2)3)28(4)24(31)27-23(21)30/h20H,5-19H2,1-4H3,(H,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQCEJLAABGONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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